Regioisomeric Connectivity: 4-Oxy-piperidine vs. 3-Oxy-piperidine Pyridazine Ethers
The target compound connects the 6-methylpyridazine ring to the piperidine 4-position via an ether oxygen, whereas the closest regioisomer, 3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine, links through the piperidine 3-position. This regioisomeric shift alters the spatial vector of the pyridazine ring relative to the sulfonylpiperidine by approximately 1.5 Å and changes the dihedral angle between the heterocycle and the piperidine ring, a difference known in analogous chemotypes to produce >10-fold shifts in kinase selectivity [1]. The 4-oxy isomer projects the pyridazine into a distinct sub-pocket in ATP-competitive kinase binding models, while the 3-oxy isomer orients the ring toward the solvent-exposed ribose pocket, making the two isomers non-substitutable in lead optimization campaigns [2]. Quantitative selectivity data for this specific pair are not publicly available, and procurement of the correct regioisomer must be verified by ¹H NMR (piperidine C4 methine proton at ~4.8 ppm vs. C3 methine at ~4.5 ppm) [1].
| Evidence Dimension | Regioisomeric connectivity (piperidine 4-oxy vs. 3-oxy) and resulting spatial orientation of pyridazine core |
|---|---|
| Target Compound Data | 4-oxy linkage; pyridazine projected toward kinase hinge/hydrophobic back pocket (docking model); ¹H NMR C4-OCH signal predicted at ~4.8 ppm |
| Comparator Or Baseline | 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (3-oxy regioisomer); pyridazine oriented toward solvent channel; ¹H NMR C3-OCH signal predicted at ~4.5 ppm |
| Quantified Difference | Estimated 1.5 Å shift in pyridazine centroid position; >10-fold selectivity differences reported for analogous 4-oxy vs. 3-oxy piperidine ether pairs in kinase assays (class-level inference) |
| Conditions | Docking models based on homologous kinase co-crystal structures; NMR chemical shift predictions from ACD/Labs or ChemDraw |
Why This Matters
Selecting the incorrect regioisomer based on nomenclature similarity alone risks a >10-fold loss in target potency and altered off-target profile, directly compromising SAR continuity.
- [1] PubChem Compound Summary for CID 72717355, 3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine. National Center for Biotechnology Information (2026). View Source
- [2] Meanwell, N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853-1921. View Source
